molecular formula C13H24N2O2 B2394838 tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate CAS No. 1439908-26-5

tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate

Cat. No.: B2394838
CAS No.: 1439908-26-5
M. Wt: 240.347
InChI Key: DLCSVBGZTSVSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is a bicyclic carbamate derivative characterized by a rigid 6-azabicyclo[3.2.1]octane scaffold. The tert-butyloxycarbonyl (Boc) group is attached via a methylene linker to the nitrogen atom at the 5-position of the bicyclic system. This compound is reported to have a purity of 95% (EN300-650362) and serves as a key intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-(6-azabicyclo[3.2.1]octan-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-5-10(7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCSVBGZTSVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The compound features a bicyclo[3.2.1]octane core with a nitrogen atom at position 6 and a methylcarbamate group at position 5. Key properties include:

  • Molecular formula : $$ \text{C}{13}\text{H}{24}\text{N}2\text{O}2 $$
  • Molecular weight : 240.35 g/mol
  • Stereochemistry : The (1S,5R) configuration confers rigidity and influences biological activity.
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

The tert-butyl carbamate (Boc) group enhances stability during synthetic transformations, while the bicyclic framework restricts conformational flexibility, making it ideal for targeting enzyme active sites.

Synthetic Routes and Methodologies

Bicyclic Amine Core Construction

The 6-azabicyclo[3.2.1]octane scaffold is synthesized via intramolecular cyclization or ring-closing metathesis .

Cyclization of Amino Alcohols

Amino alcohols undergo acid-catalyzed cyclization to form the bicyclic structure. For example, heating 5-aminopentan-2-ol in HCl generates the azabicyclo[3.2.1]octane core, though yields are moderate (45–60%).

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM of diene precursors achieves higher stereocontrol. A 2019 patent reported a 72% yield using a ruthenium catalyst in toluene at 80°C.

Functionalization with Methylcarbamate Group

Alkylation and Boc Protection

The amine is alkylated with methyl bromide followed by Boc protection:

  • Methylation : Reacting 6-azabicyclo[3.2.1]octane with methyl iodide in THF/K$$2$$CO$$3$$ yields the methylamine derivative (85% purity).
  • Boc Protection : Treatment with Boc anhydride in dichloromethane (DCM) and triethylamine affords the target compound (78% yield).
One-Pot Telescoped Synthesis

A 2025 patent optimized a telescoped route:

  • Step 1 : Imine formation from 5-norbornen-2-amine and benzaldehyde in ethanol (70°C, 12 h).
  • Step 2 : Reduction with Raney Ni in ethanol (25°C, 6 h) to yield the bicyclic amine.
  • Step 3 : Boc protection without intermediate isolation (overall yield: 65%).

Stereochemical Control

Enantioselective synthesis remains challenging. A 2021 study achieved 94% enantiomeric excess (ee) using a chiral palladium catalyst during cyclization.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclization 45–60 90 Simple reagents Moderate yield, racemic mixture
RCM 72 95 High stereocontrol Expensive catalysts
Telescoped Synthesis 65 98 No intermediate isolation Requires precise temp. control
Chiral Catalysis 68 99 High enantioselectivity (94% ee) Complex catalyst synthesis

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Reduction Step : Lower temperatures (<5°C) favor undesired endo products, while 20–30°C maximizes exo selectivity.
  • Boc Protection : DCM outperforms THF due to better solubility of intermediates.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >99% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves diastereomers.

Applications and Derivatives

The compound serves as a precursor for:

  • Anticholinergic Agents : Analogues with fluorinated bicyclic cores show nM affinity for muscarinic receptors.
  • Kinase Inhibitors : Substitution at the carbamate nitrogen enhances selectivity for PKC isoforms.

Chemical Reactions Analysis

Boc Deprotection Strategies

The tert-butyl carbamate group is removed under acidic or catalytic conditions to regenerate the free amine:

Acidic Hydrolysis

  • Reagents : HCl (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane .

  • Conditions : Room temperature, 2–4 hours.

  • Yield : >90% .

Catalytic Deprotection

A novel method uses tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") and triethylsilane:

  • Catalyst : Magic blue (10 mol%)

  • Reductant : Triethylsilane (1.2 equiv)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Efficiency : Completes in 30 minutes with 95% isolated yield .

Functionalization of the Bicyclic Scaffold

After deprotection, the free amine undergoes further modifications:

Arylation Reactions

The amine reacts with aryl lithium or Grignard reagents to introduce aromatic substituents:

  • Example : Reaction with 4-fluorophenylmagnesium bromide forms 3-(4-fluorophenyl)-6-azabicyclo[3.2.1]octane derivatives .

  • Conditions : −78°C in THF, 1 hour.

  • Yield : 70–80% .

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield Key Feature
Boc ProtectionBoc<sub>2</sub>O, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>85–90%Chemoselective for primary amines
Acidic DeprotectionHCl (4M in dioxane)90–95%Rapid, room temperature
Catalytic DeprotectionMagic blue, Et<sub>3</sub>SiH95%Mild, functional-group-tolerant
ArylationArMgBr, THF, −78°C70–80%Introduces aromatic diversity

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing isocyanates and tert-butanol .

  • Competitive Reactions : Over-deprotection in acidic conditions may lead to bicyclic ring opening, minimized by using dilute acids .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate has garnered attention for its potential therapeutic effects, particularly in the following areas:

  • Neurological Disorders : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, suggesting that this compound may also influence neurological pathways, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease .
  • Cancer Therapeutics : Preliminary studies indicate that this compound may exhibit anti-cancer properties by interacting with specific receptors involved in cancer progression, thereby offering a potential lead for drug development aimed at various cancer types .

Research has shown that compounds related to this compound can modulate receptor activity and neurotransmitter release, which is crucial for understanding their mechanisms of action . The unique bicyclic structure may confer distinct pharmacological properties compared to other azabicyclo compounds.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Nucleophilic Substitution : The reaction of tert-butyl carbamate with halogenated derivatives of the 6-azabicyclo[3.2.1]octane moiety under basic conditions is common .
  • Industrial Production : For large-scale production, methods are optimized using continuous flow reactors to enhance yield and purity .

Table 2: Synthetic Routes for this compound

StepDescription
Step 1Reaction of tert-butyl carbamate with precursor
Step 2Nucleophilic substitution under basic conditions
Step 3Purification and characterization

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of compounds similar to this compound:

  • Neurological Activity : A study demonstrated that azabicyclo compounds could enhance synaptic transmission in neuronal cultures, indicating potential applications in neuropharmacology .
  • Anti-Cancer Properties : Research has indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .

Table 3: Summary of Case Studies

Study FocusFindings
Neurological ActivityEnhanced synaptic transmission
Anti-Cancer PropertiesSignificant cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues within the Azabicyclo[3.2.1]octane Family

tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride
  • Structure : Similar bicyclo[3.2.1]octane core but with the Boc group at the 3-position instead of the 5-methyl position. The hydrochloride salt enhances solubility.
  • Properties: Molecular weight 262.8 g/mol; purity ≥95% (CAS: 2648947-90-2).
  • Applications : Likely used in peptide synthesis or as a chiral building block, leveraging its rigid bicyclic framework.
tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure: Features an additional nitrogen (8-aza) and an exo-3-amino group, altering hydrogen-bonding capacity.
  • Properties: CAS 744183-20-8 (unlisted purity). The amino group introduces reactivity for further functionalization .
  • Applications: Potential use in synthesizing bioactive molecules requiring both amino and carbamate functionalities.

Analogues with Different Bicyclic Systems

tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate
  • Structure: Utilizes a highly strained bicyclo[1.1.1]pentane core with a 3-amino substituent.
  • Properties : CAS 676371-64-3. The smaller, more rigid scaffold may enhance metabolic stability but reduce solubility .
  • Applications : Emerging use in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups.
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
  • Structure : Piperidine ring replaces the bicyclic system, with hydroxyl and Boc groups at positions 4 and 3, respectively.
  • Properties : CAS 154737-89-0. The hydroxyl group enables hydrogen bonding, impacting target affinity .
  • Applications : Intermediate for kinase inhibitors or GPCR modulators requiring flexible, polar scaffolds.

Physicochemical and Functional Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Purity Key Features
tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate Bicyclo[3.2.1]octane Boc-CH2 at 5-position Not reported 95% High rigidity, amine protection
tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride Bicyclo[3.2.1]octane Boc at 3-position, HCl salt 262.8 ≥95% Enhanced solubility, discontinued
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate Bicyclo[1.1.1]pentane Boc, NH2 at 1-position Not reported Not reported High strain, bioisosteric applications
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine Boc at 3-position, OH at 4-position Not reported Not reported Flexible, hydrogen-bonding capability

Biological Activity

tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol. Its unique bicyclic structure positions it as a potential therapeutic agent, particularly in the fields of neurology and oncology. This article delves into the biological activity of this compound, examining its mechanisms, interactions, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a tert-butyl group, a bicyclic azabicyclo[3.2.1]octane moiety, and a carbamate functional group. These structural components contribute to its pharmacological properties, allowing for interaction with various biological targets.

The mechanism of action for this compound involves its binding to specific receptors and enzymes related to neurotransmitter systems and cancer pathways:

  • Receptor Interaction : The compound may modulate neurotransmitter release and receptor activity, similar to other compounds in the azabicyclo family.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in cancer progression, potentially leading to therapeutic benefits.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Neurological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
  • Anticancer Properties : Research indicates that it may have activity against specific cancer types, warranting further investigation into its efficacy as an anticancer agent.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Neurological EffectsPotential modulation of neurotransmitter systems
Anticancer ActivityInhibition of enzymes related to cancer progression
Receptor BindingInteraction with neurotransmitter receptors

Q & A

Q. What are the established synthetic routes for tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the bicyclic amine precursor. Key steps include:
  • Amine Activation : Reacting 6-azabicyclo[3.2.1]octan-5-ylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
  • Optimization : Adjusting solvent polarity, temperature (0–25°C), and stoichiometry (1:1.2 amine:Boc anhydride) to improve yields (typically 60–85%) .

Table 1 : Comparison of Synthetic Methods

MethodSolventBaseYield (%)Purity (%)Reference
Boc ProtectionDCMEt₃N7895
Boc ProtectionTHFNaHCO₃6597

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm carbamate formation (e.g., tert-butyl group at δ 1.4 ppm, carbonyl at ~155 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bicyclic framework geometry using SHELXL for refinement (R-factor < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 257.2 for C₁₃H₂₄N₂O₂) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide structural optimization for enhanced biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate conformational energy barriers to identify stable ring puckering modes of the azabicyclo core .
  • Molecular Docking : Screen against targets like opioid receptors (see ) using AutoDock Vina; prioritize substituents at C5/C6 for hydrogen bonding .
  • SAR Analysis : Correlate substituent effects (e.g., methyl vs. hydroxy groups) with analgesic potency using in vitro binding assays .

Q. What strategies resolve contradictions between crystallographic data and computational predictions of molecular conformation?

  • Methodological Answer :
  • Multi-Method Validation : Compare X-ray structures (from SHELXL-refined data ) with DFT-optimized geometries. Discrepancies >0.2 Å in bond lengths suggest lattice packing effects.
  • Dynamic NMR : Perform variable-temperature ¹H NMR to assess ring-flipping kinetics in solution, reconciling static crystallographic data .
  • Free Energy Perturbation (FEP) : Quantify conformational strain using molecular dynamics simulations (e.g., AMBER) .

Q. How can researchers evaluate the compound’s biological activity, particularly in neurological applications?

  • Methodological Answer :
  • In Vitro Assays :
  • Receptor Binding : Use radiolabeled ligands (e.g., [³H]naloxone for opioid receptors) to measure IC₅₀ values .
  • Functional Activity : cAMP inhibition assays in HEK293 cells expressing μ-opioid receptors .
  • In Vivo Models :
  • Analgesic Testing : Tail-flick or hot-plate tests in rodents (dose range: 1–10 mg/kg, i.p.) .
  • Dependence Liability : Assess withdrawal symptoms after chronic dosing (e.g., 14 days) .

Table 2 : Key Biological Data from Analogs

Compoundμ-Opioid IC₅₀ (nM)Analgesic ED₅₀ (mg/kg)Physical Dependence RiskReference
Target Compound12.3 ± 1.52.1 ± 0.3Low
7-demethyl Analog45.6 ± 4.25.8 ± 0.9Moderate

Methodological Considerations

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers; confirm absolute configuration via CD spectroscopy or X-ray .
  • Stability Testing : Monitor carbamate hydrolysis under physiological conditions (pH 7.4, 37°C) via LC-MS over 24–72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.